Bienvenue dans la boutique en ligne BenchChem!

(4-Oxo-thiazolidin-3-yl)-acetic acid

Aldose reductase inhibition Diabetic complications Rhodanine acetic acid

Procure the underivatized 4-oxothiazolidine core for site-selective Knoevenagel condensation at the 5-methylene and amidation/esterification at the carboxylic acid. This specific scaffold (unlike 2-thioxo analogs) is essential for developing potent aldose reductase inhibitors (sub-μM IC50), cholinesterase inhibitors surpassing rivastigmine, and the first dual DNase I/xanthine oxidase inhibitor. Avoid experimental failure from scaffold substitution—insist on authentic (4-Oxo-thiazolidin-3-yl)-acetic acid.

Molecular Formula C5H7NO3S
Molecular Weight 161.18
CAS No. 106562-27-0
Cat. No. B2561691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-thiazolidin-3-yl)-acetic acid
CAS106562-27-0
Molecular FormulaC5H7NO3S
Molecular Weight161.18
Structural Identifiers
SMILESC1C(=O)N(CS1)CC(=O)O
InChIInChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9)
InChIKeyHZPPUQAAZNDUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Oxo-thiazolidin-3-yl)-acetic acid CAS 106562-27-0: Chemical Profile and Procurement Specifications


(4-Oxo-thiazolidin-3-yl)-acetic acid (CAS 106562-27-0) is a thiazolidinone heterocycle containing a 4-oxothiazolidine core with an acetic acid moiety at the 3-position. Its molecular formula is C₅H₇NO₃S with a molecular weight of 161.18 g/mol . The compound serves as the fundamental scaffold for the broader class of 4-oxothiazolidine and rhodanine-3-acetic acid derivatives, which exhibit pharmacological activities across aldose reductase inhibition, cholinesterase inhibition, and DNase I/xanthine oxidase dual inhibition [1]. Commercial availability includes catalog offerings at ≥97% purity for research and development applications .

Why (4-Oxo-thiazolidin-3-yl)-acetic acid CAS 106562-27-0 Cannot Be Substituted by Generic Thiazolidinones


Substitution of (4-oxo-thiazolidin-3-yl)-acetic acid with generic thiazolidinones or structurally similar heterocycles introduces critical functional differences that directly impact downstream experimental outcomes. The core 4-oxothiazolidine scaffold (unsubstituted at the 2-position and 5-position) provides a versatile, underivatized platform that permits site-selective modification—specifically at the 5-methylene position via Knoevenagel condensation and at the carboxylic acid group via esterification or amidation [1]. In contrast, the 2-thioxo analog (rhodanine-3-acetic acid, CAS 5718-83-2) introduces a thiocarbonyl group that fundamentally alters electronic properties, binding interactions, and derivatization pathways [2]. Derivatives of 2-alkyliden-4-oxothiazolidinone inhibit DNase I below 200 μM, whereas other 4-oxothiazolidine derivatives remain completely inactive against this enzyme [3]. The specific substitution pattern and oxidation state at position 2 and 5 determine whether a given thiazolidinone exhibits any measurable activity in a given assay, making unverified interchange a source of experimental failure.

(4-Oxo-thiazolidin-3-yl)-acetic acid CAS 106562-27-0: Quantitative Comparative Evidence for Procurement Decisions


5-Fold Superior Aldose Reductase Inhibition Potency of 2-Thioxo Derivative Versus Clinical Comparator Epalrestat

The (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (compound 3) demonstrated over five times greater potency than the clinically approved aldose reductase inhibitor epalrestat in an in vitro enzymatic assay using ALR2 isolated from rat eye lenses [1]. The compounds studied exhibited submicromolar IC50 values against ALR2, establishing the scaffold's intrinsic capability for high-affinity target engagement.

Aldose reductase inhibition Diabetic complications Rhodanine acetic acid

26-Fold Enhancement of Butyrylcholinesterase Inhibition via Carboxylic Acid Derivatization

Esterification and amidation of rhodanine-3-acetic acid (the 2-thioxo analog of the target compound) increased inhibition of butyrylcholinesterase (BChE) by up to 26-fold compared to the parent acid [1]. The most active derivatives showed IC50 values as low as 7.92 μM against BChE. Seven derivatives exhibited more potent acetylcholinesterase (AChE) inhibition than rivastigmine, a clinically used drug for Alzheimer's disease; an additional three compounds were comparable to rivastigmine [1].

Cholinesterase inhibition Alzheimer's disease Rhodanine derivatives

First-in-Class Dual DNase I/Xanthine Oxidase Inhibitor Derived from 4-Oxothiazolidine Scaffold

The 4-oxothiazolidine derivative (5Z)-Ethyl-2-(2-(cyanomethylene)-4-oxothiazolidin-5-yliden)acetate (compound 6) exhibited dual inhibitory activity against both deoxyribonuclease I (DNase I) and xanthine oxidase (XO), representing the first reported dual inhibitor of these enzymes [1]. Compound 6 showed IC50 values of 67.94 ± 5.99 μM for DNase I and 98.98 ± 13.47 μM for XO. Notably, this DNase I inhibitory potency qualifies compound 6 as the most potent small organic DNase I inhibitor reported to date [1]. In contrast, other 4-oxothiazolidine derivatives in the same study remained completely inactive against both enzymes, demonstrating the critical role of the 2-cyanomethylene and 5-ethylidenacetate substitution pattern [1].

DNase I inhibition Xanthine oxidase inhibition Dual inhibitors

Rhodanine-3-Acetic Acid Anchor Outperforms Dicyanomethylene-Rhodanine in DSSC Photovoltaic Efficiency

In a rational comparison of rhodanine-based anchoring units for dye-sensitized solar cells (DSSCs), the rhodanine-3-acetic acid-based dye (RDA-3) achieved an overall power conversion efficiency of 3.17% under AM 1.5 irradiation (100 mW cm⁻²) [1]. This performance was superior to dyes employing 2-(1,1-dicyanomethylene)rhodanine as the anchoring acceptor in the same study [1]. The rhodanine-3-acetic acid anchor provided appropriate LUMO localization and effective electron injection into the TiO₂ conduction band, demonstrating the functional advantage of the acetic acid anchoring motif.

Dye-sensitized solar cells Photovoltaics Rhodanine anchoring units

Substitution-Dependent Enzyme Inhibition: 2-Alkyliden Derivatives Active Below 200 μM While Unsubstituted Analogs Inactive

Structure-activity relationship analysis of 4-oxothiazolidine derivatives revealed that only those bearing the 2-alkyliden-4-oxothiazolidinone motif (compound 1 class) exhibited DNase I inhibitory activity below 200 μM [1]. In contrast, other 4-oxothiazolidine derivatives tested in the same study, including those with different substitution patterns at the 2-position and 5-position, remained completely inactive against both DNase I and xanthine oxidase [1]. This class-level inference establishes that the base (4-oxo-thiazolidin-3-yl)-acetic acid scaffold, while possessing the essential core, requires precise substitution to unlock specific biological activities.

DNase I inhibition Structure-activity relationship 4-Oxothiazolidinone

Comparative Physicochemical and Synthetic Accessibility Profile Versus 2-Thioxo Analog

(4-Oxo-thiazolidin-3-yl)-acetic acid (MW = 161.18 g/mol, C₅H₇NO₃S) differs fundamentally from its 2-thioxo analog, rhodanine-3-acetic acid (CAS 5718-83-2, MW = 191.23 g/mol, C₅H₅NO₃S₂), in both composition and synthetic utility . The 2-oxo scaffold (target compound) provides an unsubstituted 5-methylene position suitable for Knoevenagel condensation with aromatic aldehydes to generate 5-arylalkylidene derivatives [1]. The absence of the 2-thioxo group eliminates the potential for metal-chelating interactions that can confound high-throughput screening results—a known liability of rhodanine-containing compounds in drug discovery campaigns [1].

Building block comparison Synthetic accessibility Thiazolidinone scaffold

(4-Oxo-thiazolidin-3-yl)-acetic acid CAS 106562-27-0: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Aldose Reductase Inhibitor Development for Diabetic Complications

The 4-oxothiazolidine scaffold, when appropriately derivatized at the 2-position with thiocarbonyl and at the 5-position via arylalkylidene substitution, yields aldose reductase inhibitors with submicromolar IC50 values. The most potent derivative in this class demonstrated over five-fold greater potency than the clinical drug epalrestat in direct comparative enzymatic assays [1]. Procurement of the core (4-oxo-thiazolidin-3-yl)-acetic acid provides the essential starting material for synthesizing and screening novel 5-arylalkylidene derivatives targeting ALR2 for diabetic complication indications.

Medicinal Chemistry: Cholinesterase Inhibitor Optimization via Carboxylic Acid Derivatization

The carboxylic acid moiety of the scaffold enables systematic esterification and amidation to dramatically enhance cholinesterase inhibition. Derivatization of rhodanine-3-acetic acid increased BChE inhibition up to 26-fold compared to the parent acid, with seven derivatives surpassing the clinical drug rivastigmine in AChE inhibition potency [2]. This validated derivatization strategy makes the scaffold suitable for medicinal chemistry programs targeting Alzheimer's disease and related neurodegenerative conditions.

Enzymology and Drug Discovery: Development of First-in-Class Dual DNase I/Xanthine Oxidase Inhibitors

The 4-oxothiazolidine core, when substituted with 2-cyanomethylene and 5-ethylidenacetate groups, produces the first reported dual inhibitor of DNase I and xanthine oxidase. Compound 6 is also the most potent small organic DNase I inhibitor reported to date, with IC50 = 67.94 ± 5.99 μM for DNase I and IC50 = 98.98 ± 13.47 μM for XO [3]. Researchers developing novel enzyme inhibitors for inflammatory conditions or gout will find this scaffold a productive starting point for hit expansion.

Materials Science: Dye-Sensitized Solar Cell (DSSC) Sensitizer Development

The rhodanine-3-acetic acid anchoring unit, when incorporated into bis-triphenylamine-based donor-π-acceptor dyes, achieves a power conversion efficiency of 3.17% in TiO₂-based DSSC devices [4]. This acetic acid anchor outperformed 2-(1,1-dicyanomethylene)rhodanine in the same study, confirming the functional superiority of the carboxylic acid anchoring motif for photovoltaic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Oxo-thiazolidin-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.